methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a pyrrolidine sulfonyl group, and a benzoyl imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate with pyrrolidine sulfonyl chloride under basic conditions.
Formation of the Benzoyl Imino Moiety: This is typically done by reacting the sulfonylated benzothiazole with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base.
Final Esterification: The final step involves esterification of the intermediate with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cell division and signal transduction pathways.
Pathways Involved: It can inhibit key enzymes, leading to disruption of cellular processes and ultimately cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.
Pyrrolidine Sulfonyl Compounds: Compounds such as pyrrolidine-1-sulfonyl chloride and its derivatives.
Uniqueness
Methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core with a pyrrolidine sulfonyl group and a benzoyl imino moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-30-19(26)13-25-17-9-6-15(22)12-18(17)31-21(25)23-20(27)14-4-7-16(8-5-14)32(28,29)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETYOPZMFSMKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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